2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
CAS No.:
Cat. No.: VC16770093
Molecular Formula: C21H25ClO7
Molecular Weight: 424.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H25ClO7 |
|---|---|
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3 |
| Standard InChI Key | KYDGWGYAUCJZDV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, delineates its structure:
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A chlorophenyl group (4-chloro-3-substituted) serves as the central aromatic moiety.
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An ethoxyphenylmethyl side chain (-CH₂C₆H₄-OCH₂CH₃) is attached at the 3-position of the chlorophenyl ring.
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A hydroxymethyl-substituted oxane (tetrahydropyran) ring with hydroxyl groups at positions 2, 3, 4, and 5 completes the structure .
The stereochemistry is critical for biological activity. The oxane ring adopts a chair conformation, with hydroxyl groups in axial and equatorial positions influencing solubility and target binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅ClO₇ |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | 2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
| InChI Key | KYDGWGYAUCJZDV-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions:
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Formation of the Chlorophenyl-Ethoxyphenylmethyl Core:
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A Friedel-Crafts alkylation couples 4-ethoxyphenylmethanol with 4-chloro-3-bromophenyl, using AlCl₃ as a catalyst.
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Oxane Ring Construction:
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Functionalization:
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The hydroxymethyl group at position 6 is introduced through a Grignard reaction with formaldehyde, followed by purification via column chromatography.
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Biological Activity and Mechanism
SGLT2 Inhibition
The compound’s primary pharmacological action involves competitive inhibition of SGLT2, a renal transporter responsible for 90% of glucose reabsorption. By blocking SGLT2, it promotes urinary glucose excretion, reducing blood glucose levels in diabetic patients .
Table 2: Comparative SGLT2 Inhibitor Data
| Compound | IC₅₀ (nM) | Selectivity (SGLT2/SGLT1) |
|---|---|---|
| Target Compound | 2.1 | 1,240 |
| Empagliflozin | 3.1 | 2,890 |
| Dapagliflozin | 1.8 | 1,140 |
IC₅₀ values derived from in vitro assays using human SGLT2-expressing cells .
Additional Pharmacological Effects
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Antioxidant Activity: The hydroxyl-rich oxane ring may scavenge reactive oxygen species (ROS), potentially mitigating diabetic complications.
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Anti-inflammatory Effects: Preclinical studies suggest modulation of NF-κB pathways in murine models .
Applications in Diabetes Therapeutics
Preclinical Efficacy
In rodent models of type 2 diabetes, the compound (10 mg/kg/day) reduced fasting blood glucose by 35% over 4 weeks, comparable to empagliflozin . Urinary glucose excretion increased 20-fold, confirming SGLT2-mediated action.
Formulation Development
The propylene glycol solvate form enhances oral bioavailability (F = 78% vs. 52% for free form) . Tablet formulations with microcrystalline cellulose and sodium starch glycolate exhibit >90% dissolution in simulated intestinal fluid.
Research Gaps and Future Directions
Clinical Translation
While preclinical data are promising, no clinical trials have been reported. Phase I studies should assess safety, pharmacokinetics, and dose-response relationships in humans.
Structural Optimization
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Stereochemical Tuning: Modifying hydroxyl group configurations may improve selectivity.
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Prodrug Strategies: Esterification of hydroxymethyl groups could enhance membrane permeability.
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